Copper(I) sulfide

Description

Properties

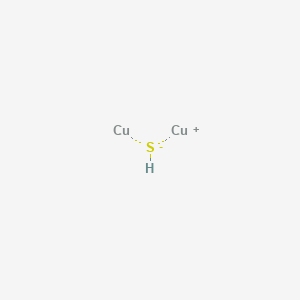

IUPAC Name |

copper;copper(1+);sulfanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKDYYAZGHBAPR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SH-].[Cu].[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2HS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041804 | |

| Record name | Dicopper sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Copper sulfide (Cu2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21112-20-9, 22205-45-4 | |

| Record name | Chalcocite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cuprous sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper sulfide (Cu2S) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicopper sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicopper sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Copper(I) Sulfide Crystal Structure Determination

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed in the determination of the crystal structure of Copper(I) sulfide (B99878) (Cu₂S). Given the material's complex polymorphism and its relevance in various scientific fields, including potential applications in biomedical research, a thorough understanding of its structural characterization is paramount. This document details the experimental and computational techniques, presents quantitative data for key polymorphs, and offers standardized protocols for reproducible research.

Introduction to the Polymorphism of Copper(I) Sulfide

This compound is known for its rich structural diversity, existing in several polymorphic forms, with the most common being chalcocite, djurleite, and digenite. These phases exhibit distinct crystal structures and physical properties, and their formation is highly dependent on temperature and stoichiometry.[1] The precise determination of these crystal structures is crucial for understanding their properties and for the rational design of materials with desired functionalities.

The main polymorphs of this compound include:

-

Low-chalcocite (γ-Cu₂S): A monoclinic phase stable at room temperature.[2][3]

-

High-chalcocite (β-Cu₂S): A hexagonal phase that exists at temperatures above approximately 103 °C.[4][5]

-

Cubic chalcocite (α-Cu₂S): A cubic phase stable at even higher temperatures (above 435 °C).[6][7]

-

Djurleite (Cu₁.₉₄S): A monoclinic phase with a stoichiometry slightly deficient in copper.[8][9][10]

The transitions between these phases can be induced by temperature changes, making in-situ analysis a valuable tool for their study.[11][12]

X-ray Diffraction (XRD) Techniques

X-ray diffraction is the most widely used and powerful technique for determining the crystal structure of Cu₂S. Both powder and single-crystal XRD methods provide detailed information about the atomic arrangement within the crystal lattice.

PXRD is an essential technique for phase identification, determination of lattice parameters, and quantitative phase analysis of polycrystalline Cu₂S samples. The analysis of PXRD data is often performed using the Rietveld refinement method.[13][14]

2.1.1. Experimental Protocol for Powder X-ray Diffraction

-

Sample Preparation:

-

The Cu₂S sample should be a fine, homogeneous powder to ensure random orientation of the crystallites.[15]

-

Grinding the sample in a mortar and pestle (e.g., made of agate) is a common practice. To minimize structural damage, grinding can be performed under a liquid medium like ethanol.[15][16]

-

The finely ground powder is then mounted onto a sample holder. Care must be taken to create a flat, smooth surface to avoid preferred orientation effects.

-

-

Data Collection:

-

A powder diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5406 Å or Mo Kα, λ = 0.7107 Å) is used.[1][17]

-

The instrument is typically operated in a Bragg-Brentano geometry.

-

Data is collected over a specific 2θ range (e.g., 10-90°) with a defined step size (e.g., 0.02°) and dwell time per step.

-

For studying phase transitions, a high-temperature stage can be attached to the diffractometer to perform in-situ measurements at controlled temperatures.[11][12]

-

-

Data Analysis (Rietveld Refinement):

-

The collected powder diffraction pattern is analyzed using specialized software (e.g., GSAS-II, FullProf).[13][14]

-

The Rietveld method involves fitting a calculated diffraction pattern to the experimental data by refining a set of structural and instrumental parameters.[18]

-

The refinement process typically involves adjusting background parameters, scale factor, lattice parameters, atomic positions, and peak profile parameters until the best fit is achieved.[13]

-

The quality of the fit is assessed by monitoring agreement indices such as Rwp (weighted profile R-factor) and χ² (goodness of fit).

-

For a more precise determination of the crystal structure, including bond lengths, bond angles, and atomic displacement parameters, single-crystal XRD is the method of choice.

2.2.1. Experimental Protocol for Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting:

-

A high-quality single crystal of Cu₂S, free from cracks and other defects, is selected under a polarizing microscope.[19]

-

The ideal crystal size for most diffractometers is in the range of 0.1 to 0.3 mm in all dimensions.[19]

-

The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

-

-

Data Collection:

-

A four-circle diffractometer equipped with a point detector or an area detector (e.g., CCD or CMOS) is used.

-

A monochromatic X-ray source, typically Mo Kα (λ = 0.7107 Å) or Ag Kα radiation, is employed.

-

The unit cell parameters and crystal orientation are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (ω, φ, and χ scans).

-

-

Structure Solution and Refinement:

-

The collected intensity data is corrected for various factors, including Lorentz-polarization effects and absorption.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined against the experimental data by least-squares methods, adjusting atomic coordinates, anisotropic displacement parameters, and site occupancy factors.

-

The final refined structure is evaluated based on the R-factor and other crystallographic agreement indices.

-

Electron Diffraction

Electron diffraction, typically performed in a Transmission Electron Microscope (TEM), is particularly useful for characterizing the crystal structure of nanoscale Cu₂S materials.[20]

-

Sample Preparation:

-

For TEM analysis, the Cu₂S nanoparticles are dispersed in a suitable solvent (e.g., ethanol) and a drop of the suspension is placed onto a TEM grid (e.g., carbon-coated copper grid).

-

The solvent is allowed to evaporate, leaving the nanoparticles dispersed on the grid.

-

-

Data Collection:

-

The TEM is operated in diffraction mode.

-

Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from a specific area of the sample.[21]

-

The diffraction pattern, consisting of spots or rings, is recorded on a camera.

-

-

Data Analysis:

-

The d-spacings of the crystal planes are calculated from the radii of the diffraction rings or the distances of the spots from the central beam.

-

These d-spacings are then compared with known crystallographic databases (e.g., JCPDS) to identify the crystal phase.[21]

-

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD. Due to the different scattering mechanisms—neutrons scatter from the atomic nuclei while X-rays scatter from the electron cloud—neutron diffraction can be particularly advantageous for locating light atoms in the presence of heavy atoms and for studying magnetic structures.[22][23]

-

Sample Preparation:

-

A relatively large amount of powdered sample (typically several grams) is required for neutron powder diffraction.

-

The sample is loaded into a container made of a material with low neutron absorption, such as vanadium.[22]

-

For single-crystal neutron diffraction, a large single crystal (several cubic millimeters) is necessary.[24]

-

-

Data Collection:

-

The experiment is performed at a neutron source (a nuclear reactor or a spallation source).[25]

-

A monochromatic beam of neutrons is directed at the sample.

-

The scattered neutrons are detected by an array of detectors placed at different angles.

-

-

Data Analysis:

-

The data analysis is similar to that of XRD, often employing the Rietveld refinement method to refine the crystal structure from the powder diffraction pattern.[25]

-

Computational Methods

First-principles calculations based on Density Functional Theory (DFT) have become a powerful tool for predicting and understanding the crystal structure, stability, and electronic properties of Cu₂S polymorphs.[6][26]

-

Structure Modeling:

-

An initial crystal structure model for a specific Cu₂S polymorph is constructed based on experimental data or theoretical predictions.[27]

-

-

Calculation Parameters:

-

Structure Optimization:

-

The geometry of the initial structure (lattice parameters and atomic positions) is optimized by minimizing the total energy and forces on the atoms.[27]

-

-

Property Calculation:

-

Once the optimized structure is obtained, various properties such as the electronic band structure, density of states, and phonon spectra can be calculated to assess the stability and characteristics of the polymorph.

-

Quantitative Data Summary

The following tables summarize the crystallographic data for the two most common room-temperature polymorphs of this compound.

Table 1: Crystallographic Data for Low-Chalcocite (Cu₂S)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][28] |

| Space Group | P2₁/c | [28] |

| a (Å) | 15.246 | [29] |

| b (Å) | 11.884 | [29] |

| c (Å) | 13.494 | [29] |

| β (°) | 116.35 | [29] |

| Z | 48 | [29] |

Table 2: Crystallographic Data for Djurleite (Cu₁.₉₄S)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2][9] |

| Space Group | P2₁/n | [2][8][9] |

| a (Å) | 26.897 | [2][8][9] |

| b (Å) | 15.745 | [2][8][9] |

| c (Å) | 13.565 | [2][8][9] |

| β (°) | 90.13 | [2][8][9] |

| Z | 8 | [29] |

Visualizations

Experimental and Computational Workflow

Caption: Workflow for Cu₂S crystal structure determination.

Relationship between Cu₂S Polymorphs and Determination Methods

Caption: Methods for characterizing Cu₂S polymorphs.

References

- 1. scielo.br [scielo.br]

- 2. Djurleite (Cu1.94S) and low chalcocite (Cu2S): New crystal structure studies | U.S. Geological Survey [usgs.gov]

- 3. handbookofmineralogy.org [handbookofmineralogy.org]

- 4. msaweb.org [msaweb.org]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. chalcogen.ro [chalcogen.ro]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Djurleite (Cu1.94S) and Low Chalcocite (Cu2S): New Crystal Structure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mindat.org [mindat.org]

- 10. Djurleite (Cu 1.94 S) and Low Chalcocite (Cu 2 S): New Crystal Structure Studies | Scilit [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. In-situ high temperature X-ray diffraction study on the phase transition process of polymetallic sulfide ore | Semantic Scholar [semanticscholar.org]

- 13. Mechanochemically Synthesized Nanocrystalline Cu2ZnSnSe4 as a Multifunctional Material for Energy Conversion and Storage Applications [mdpi.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 16. retsch.com [retsch.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. old.bnc.hu [old.bnc.hu]

- 25. neutrons.ornl.gov [neutrons.ornl.gov]

- 26. "A structural prediction of copper sulfide and study of its electronic " by Prashant Khatri [mavmatrix.uta.edu]

- 27. researchgate.net [researchgate.net]

- 28. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 29. [PDF] The crystal structures of low chalcocite and djurleite | Semantic Scholar [semanticscholar.org]

Band Gap Engineering of Copper(I) Sulfide: A Technical Guide to Experimental Techniques

An in-depth exploration of methodologies for tuning the electronic and optical properties of Copper(I) Sulfide (B99878) for advanced applications in research and drug development.

This technical guide provides a comprehensive overview of the primary experimental techniques employed for the precise tuning of the band gap of copper(I) sulfide (Cu₂S). As a p-type semiconductor with a direct band gap, the ability to engineer the band gap of Cu₂S is crucial for its application in diverse fields, including photovoltaics, photocatalysis, and bio-imaging. This document details the theoretical underpinnings and provides practical experimental protocols for four key methodologies: Stoichiometry and Phase Engineering, Annealing, Doping, Quantum Confinement, and Strain Engineering.

Stoichiometry and Phase Engineering

The copper sulfide system is characterized by a variety of stoichiometric and mixed-phase compounds, each possessing a distinct crystal structure and, consequently, a unique band gap. Controlling the Cu:S ratio during synthesis is a fundamental approach to tune the material's electronic properties. The most common phases and their approximate band gaps are:

-

Chalcocite (Cu₂S): ~1.2 eV

-

Djurleite (Cu₁.₉₄S): ~1.8 - 2.4 eV[1]

Various wet-chemical methods allow for the selective synthesis of these phases by careful control of reaction parameters such as temperature, pH, precursor concentration, and the choice of capping agents.

Experimental Protocols

This method allows for the synthesis of various copper sulfide phases by adjusting the sulfur source and reaction temperature.

Materials:

-

Copper chloride dihydrate (CuCl₂·2H₂O)

-

Thiourea (B124793) (CH₄N₂S) or Thioacetamide (B46855) (C₂H₅NS)

-

Polyethylene glycol (PEG, MW = 400)

-

Deionized water

Procedure:

-

In a typical synthesis, dissolve 0.341 g (0.002 mol) of CuCl₂·2H₂O and 0.1 g of PEG in deionized water.

-

Add either 0.304 g (0.004 mol) of thiourea or 0.30 g (0.004 mol) of thioacetamide as the sulfur source.

-

Transfer the mixture to a 50 ml Teflon-lined stainless-steel autoclave and fill with deionized water up to 70% of the total volume.

-

Seal the autoclave and heat it to the desired temperature (e.g., 120°C, 140°C, 180°C, or 200°C) for a specific duration (e.g., 10-24 hours).

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the precipitate by centrifugation, wash it with deionized water and ethanol, and dry it at 60°C.

Different morphologies and phases can be obtained by varying the sulfur source and reaction temperature[6].

CBD is a simple and cost-effective method for depositing thin films of copper sulfide with tunable properties.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Thiourea (SC(NH₂)₂)

-

Triethanolamine (TEA)

-

Ammonia (B1221849) solution (25%)

-

Deionized water

-

Glass substrates

Procedure:

-

Prepare a 1 M solution of CuCl₂·2H₂O, thiourea, TEA, and ammonia.

-

In a 50 ml beaker, mix 3 ml of the CuCl₂ solution with 10 ml of TEA, 10 ml of thiourea, and 10 ml of ammonia solution.

-

Add 30 ml of distilled water and stir the solution at room temperature to ensure homogeneity[7].

-

Clean the glass substrates by sonication in detergent, acetone, and ethanol, followed by rinsing with deionized water and drying.

-

Immerse the cleaned substrates vertically into the reaction beaker.

-

Maintain the bath at a constant temperature (e.g., 60°C) for a set duration (e.g., 2 hours and 20 minutes) to allow for film deposition[7].

-

After deposition, remove the substrates, rinse them with distilled water, and allow them to air dry.

The stoichiometry and phase of the deposited film can be influenced by the deposition time, temperature, and pH of the bath[8][9].

Annealing

Post-synthesis annealing is a powerful technique to modify the crystal structure, stoichiometry, and, consequently, the band gap of copper sulfide thin films. The annealing temperature and atmosphere (e.g., inert, vacuum, or sulfur-rich) are critical parameters that dictate the final phase and properties of the material.

Experimental Protocol: Annealing of Spin-Coated Cu₂S Thin Films

Materials:

-

Copper(II) Chloride (CuCl₂)

-

Tin(II) Chloride (SnCl₂)

-

Thiourea (H₂NCSNH₂)

-

Deionized water/ethanol solvent mixture

-

Glass substrates

-

Tube furnace with controlled atmosphere

Procedure:

-

Precursor Solution Preparation: Prepare a precursor solution by dissolving 2M CuCl₂, 1.3M SnCl₂, and 8M Thiourea in a deionized water/ethanol mixture (30:70 v/v). Stir the solution at 65°C for one hour[10].

-

Spin Coating: Clean the glass substrates using an ultrasonic bath with deionized water and acetone. Deposit the precursor solution onto the substrates using a spin coater.

-

Annealing: Place the coated substrates in a tube furnace. Anneal the films in an argon atmosphere at different temperatures (e.g., 350°C and 400°C) for 1 hour[10].

-

Characterization: After cooling, the structural and optical properties of the annealed films are characterized to determine the phase and band gap.

Generally, annealing at higher temperatures can lead to a decrease in the band gap due to improved crystallinity and potential phase transformations[10].

Doping

Introducing impurity atoms (dopants) into the copper sulfide lattice is an effective way to alter its electronic band structure and tune the band gap. The choice of dopant and its concentration can be used to precisely control the material's properties.

Experimental Protocol: Zinc (Zn) Doping of Cu₂S Thin Films by Chemical Bath Deposition

Materials:

-

Copper sulfate (B86663) (CuSO₄)

-

Zinc sulfate (ZnSO₄)

-

Thiourea (SC(NH₂)₂)

-

Triethanolamine (TEA)

-

Ammonia solution

-

Deionized water

-

Glass substrates

Procedure:

-

Prepare separate aqueous solutions of CuSO₄, ZnSO₄, and thiourea.

-

For undoped Cu₂S, prepare a chemical bath containing CuSO₄, thiourea, TEA, and ammonia in deionized water.

-

For Zn-doped Cu₂S, add a specific molar concentration of ZnSO₄ to the chemical bath.

-

Immerse cleaned glass substrates in the respective baths at a controlled temperature for a specific duration to deposit the thin films.

-

After deposition, the films are washed and dried.

The incorporation of zinc into the Cu₂S lattice can lead to a widening of the band gap[11].

Experimental Protocol: Lithium (Li) Doping of Copper Zinc Tin Sulfide (CZTS) Thin Films by Spin Coating

While this protocol is for the related CZTS system, the principles can be adapted for Cu₂S.

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Zinc chloride (ZnCl₂)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Thiourea (SC(NH₂)₂)

-

Lithium chloride (LiCl)

-

2-methoxyethanol (B45455) (solvent)

-

Monoethanolamine (MEA) (stabilizer)

-

Glass substrates

Procedure:

-

Prepare a 1M solution of CZTS by dissolving CuCl₂, ZnCl₂, SnCl₂, and thiourea in 2-methoxyethanol with a Cu:Zn:Sn:S molar ratio of 2:1:1:4. Add a few drops of MEA and stir at 50°C for 30 minutes.

-

To introduce lithium doping, add LiCl to the precursor solution to achieve desired LiₓCu₂₋ₓZnSnS₄ compositions (e.g., x = 0.2, 0.4, 0.6).

-

Clean glass substrates by ultrasonication in distilled water, ethanol, and acetone.

-

Spin-coat the prepared solutions onto the glass substrates at 1500 rpm for 30 seconds.

-

Dry the films in an oven at 50°C for 5 minutes. Repeat the spin-coating and drying process five times to achieve the desired thickness.

-

Anneal the films at 340°C for 40 minutes.

The inclusion of lithium has been shown to increase the band gap energy of the material.

Quantum Confinement

When the size of a semiconductor is reduced to the nanometer scale, comparable to its exciton (B1674681) Bohr radius, quantum confinement effects become significant. This leads to the quantization of energy levels and a size-dependent increase in the band gap. By controlling the size of Cu₂S nanocrystals or quantum dots, the band gap can be tuned over a wide range.

Experimental Protocol: Synthesis of Size-Tunable Cu₂S Nanocrystals

Materials:

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

1-dodecanethiol (B93513) (DDT)

-

Oleylamine

-

1-octadecene (B91540) (ODE)

Procedure:

-

Preparation of Cu-oleate precursor: Dissolve CuCl₂·2H₂O in a mixture of deionized water and ethanol. This solution is then mixed with oleic acid and 1-octadecene and heated to form a Cu-oleate complex.

-

Nanocrystal Synthesis: Heat the Cu-oleate precursor in a reaction flask to a specific temperature (e.g., ranging from 140°C to 220°C) under an inert atmosphere.

-

Injection: Rapidly inject a solution of 1-dodecanethiol in oleylamine/1-octadecene into the hot precursor solution with vigorous stirring. 1-dodecanethiol acts as the sulfur source.

-

Growth and Size Control: The reaction is allowed to proceed for a set duration (e.g., 20 minutes to 3 hours). The final size of the Cu₂S nanocrystals can be controlled by varying the reaction temperature and time. Smaller nanocrystals are typically obtained at lower temperatures and shorter reaction times.

-

Purification: The nanocrystals are isolated by adding a non-solvent (e.g., ethanol) and centrifuging. The process is repeated to remove excess reactants.

The band gap of the synthesized nanocrystals can be determined using UV-Vis absorption spectroscopy, where a blue shift in the absorption edge indicates a larger band gap for smaller nanocrystals.

Strain Engineering

Applying mechanical strain to a semiconductor material can alter its lattice parameters, which in turn modifies the electronic band structure and the band gap. Theoretical studies have shown that applying biaxial strain to a 2D monolayer of Cu₂S can linearly tune its band gap. For instance, the band gap can be increased from 1.07 eV to 1.55 eV under strains ranging from -3% (compressive) to +3% (tensile). However, detailed experimental protocols for applying and quantifying the effects of strain on the band gap of Cu₂S are still an emerging area of research.

Conceptual Experimental Workflow for Strain Engineering

A potential experimental setup would involve depositing a thin film of Cu₂S onto a flexible substrate. By mechanically bending or stretching the substrate, tensile or compressive strain can be induced in the film. The change in the band gap can then be monitored in-situ using techniques like photoluminescence or absorption spectroscopy.

Data Presentation

The following tables summarize the quantitative data on the band gap tuning of this compound using the discussed experimental techniques.

Table 1: Band Gap of Different Copper Sulfide Phases

| Phase | Chemical Formula | Crystal System | Approximate Band Gap (eV) |

| Chalcocite | Cu₂S | Monoclinic | ~1.2 |

| Djurleite | Cu₁.₉₄S | Monoclinic | ~1.8 - 2.4[1] |

| Digenite | Cu₉S₅ | Rhombohedral/Cubic | ~1.5 - 2.5[1][2][3] |

| Covellite | CuS | Hexagonal | ~1.55 - 2.0[4][5] |

Table 2: Effect of Annealing on the Band Gap of Copper Sulfide Thin Films

| Synthesis Method | Annealing Temperature (°C) | Atmosphere | Initial Band Gap (eV) | Final Band Gap (eV) | Reference |

| Spin Coating | 350 | Argon | 1.61 | 1.45 (at 400°C) | [10] |

| Chemical Bath Deposition | 150 - 250 | Air | 2.5 | 2.1 | [7] |

Table 3: Effect of Doping on the Band Gap of Copper Sulfide and Related Compounds

| Host Material | Dopant | Dopant Concentration | Synthesis Method | Initial Band Gap (eV) | Doped Band Gap (eV) | Reference |

| CZTS | Li | x = 0 to 0.6 | Spin Coating | 1.5 | up to 1.808 | |

| ZnS | Cu | 0 to 6% | Hydrothermal/Spin Coating | 4.57 | down to 3.85 |

Table 4: Size-Dependent Band Gap of Cu₂S Nanocrystals (Quantum Confinement)

| Nanocrystal Size (nm) | Synthesis Method | Band Gap (eV) | Reference |

| ~3.1 (spherical) | Thermolysis | > 1.2 (blue-shifted) | |

| ~13 (nanodisks) | Thermolysis | > 1.2 (blue-shifted) | |

| ~9 (quantum dots) | Aqueous Synthesis | Red fluorescent emission | [4] |

Visualizations

Experimental Workflow Diagrams (Graphviz)

References

- 1. Size-Dependent Band-Gap and Molar Absorption Coefficients of Colloidal CuInS2 Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous synthesis of red fluorescent l-cysteine functionalized Cu2S quantum dots with potential application as an As(iii) aptasensor - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Diagram of Cu₂S and Stoichiometry Control

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the complex phase diagram of copper sulfide (B99878) (Cu₂S) and the critical role of stoichiometry in determining its physicochemical properties. Understanding these aspects is crucial for the application of copper sulfide nanomaterials in diverse fields, including thermoelectric devices, solar cells, and potentially, nanomedicine.

The Complex Phase Diagram of Copper Sulfide

The copper-sulfur (Cu-S) system is characterized by a multitude of stable and metastable phases, each exhibiting unique crystal structures and properties. The stoichiometry, represented as Cu₂₋ₓS, dictates the specific phase that exists at a given temperature and pressure. The value of 'x' signifies the degree of copper deficiency, which in turn governs the concentration of copper vacancies and charge carriers (holes), making most copper sulfides p-type semiconductors.[1][2]

At ambient temperature, several phases can exist, ranging from the copper-rich chalcocite (Cu₂S) to the sulfur-rich covellite (CuS).[3][4] Intermediate phases include djurleite (Cu₁.₉₄S), digenite (Cu₁.₈S), anilite (Cu₁.₇₅S), and roxbyite (Cu₁.₈₁S).[3] The crystal structures of these phases are generally based on a close-packing of sulfur atoms, with copper ions occupying various interstitial sites.[3]

Phase Transitions:

Copper sulfide undergoes several temperature-induced phase transitions. The mobility of copper ions increases significantly at temperatures just above 70-100 °C, leading to changes in crystal symmetry.[3]

For stoichiometric Cu₂S, the key transitions are:

-

γ-chalcocite (monoclinic) to β-chalcocite (hexagonal) : This transition occurs at approximately 103.5°C (376.65 K).[2][5] In nanocrystals, this transition temperature can be significantly lower.[2][5] The high-temperature β-phase is superionic, meaning the copper ions become highly mobile within a stable sulfur sublattice.[1]

-

β-chalcocite (hexagonal) to α-chalcocite (cubic) : This second transition to a cubic phase occurs at around 436°C (709 K).[3]

The precise transition temperatures are highly sensitive to stoichiometry; a lower copper content generally leads to lower transition temperatures.[3]

Table 1: Key Crystalline Phases of Copper Sulfide and Their Properties

| Mineral Name | Stoichiometric Formula | Crystal System | Transition Temperature (to next phase) |

| Chalcocite (low) | Cu₂S | Monoclinic | ~103.5 °C (to Hexagonal)[5] |

| Chalcocite (high) | Cu₂S | Hexagonal | ~436 °C (to Cubic)[3] |

| Djurleite | Cu₁.₉₄S | Monoclinic | Stable up to ~90 °C[3] |

| Digenite | Cu₁.₈S | Rhombohedral/Cubic | Transition to high-symmetry cubic phase at ~73 °C[3] |

| Anilite | Cu₁.₇₅S | Orthorhombic | Stable up to ~72 °C[3] |

| Roxbyite | Cu₁.₈₁S | Triclinic | N/A |

| Covellite | CuS | Hexagonal | N/A |

Stoichiometry Control: Synthesis and Post-Treatment

Controlling the Cu/S ratio is paramount for tuning the electronic and optical properties of copper sulfide.[6] Copper deficiency creates vacancies that act as p-type dopants, increasing the charge carrier concentration.[1]

Experimental Protocols for Stoichiometry Control:

A. Synthesis Methods:

-

Solvothermal/Hydrothermal Synthesis: This is a common method where copper and sulfur precursors are reacted in a sealed vessel at elevated temperature and pressure.

-

Methodology: A typical procedure involves dissolving a copper salt (e.g., copper acetate) and a sulfur source (e.g., thioacetamide, TAA) in a solvent (e.g., water, ethanol, or a chelating solvent like ethylenediamine).[7][8] The solution is sealed in an autoclave and heated for a specific duration (e.g., 180°C for 24 hours).[8] The stoichiometry of the resulting Cu₂₋ₓS can be controlled by adjusting the initial ratio of copper to sulfur precursors and the choice of solvent.[7][8] For instance, using a chelating solvent like ethylenediamine (B42938) can promote the formation of the Cu₂S phase, while other solvents might lead to more copper-deficient phases.[7]

-

-

Hot-Injection Method: This technique allows for greater control over nanocrystal size and phase.

-

Methodology: A room-temperature solution of a sulfur precursor (e.g., sulfur dissolved in oleylamine) is rapidly injected into a hot solution containing a copper precursor (e.g., copper chloride in a mixture of oleylamine, oleic acid, and 1-octadecene) under an inert atmosphere.[9] The reaction temperature and precursor concentrations are key parameters for controlling the final stoichiometry and crystal phase.[9]

-

B. Post-Synthesis Treatments:

-

Annealing: Heating the synthesized copper sulfide powder in a controlled atmosphere can precisely tune the stoichiometry.

-

Methodology: The as-synthesized Cu₂₋ₓS powder is placed in a tube furnace and heated to a specific temperature (e.g., 400-700 K) under a controlled gas flow.[3] Annealing in an inert atmosphere (e.g., Argon) or a reducing atmosphere (e.g., Ar/H₂) can alter the copper vacancy concentration.[3] For example, annealing in a reducing atmosphere can lead to a more copper-rich phase like Cu₁.₉₆S, while an inert atmosphere might result in a phase like Cu₁.₈S.[3]

-

-

Chemical Leaching/Insertion: The copper content can be adjusted using chemical agents.

Visualization of Phase Transitions and Experimental Workflow

The following diagrams illustrate the key relationships and processes described.

Caption: Phase transitions of stoichiometric Cu₂S with increasing temperature.

Caption: Experimental workflow for Cu₂S synthesis and stoichiometry control.

Key Characterization Techniques

To accurately determine the phase and stoichiometry of synthesized copper sulfide, a combination of analytical techniques is essential.

Table 2: Standard Experimental Characterization Protocols

| Technique | Purpose | Experimental Methodology |

| X-ray Diffraction (XRD) | To identify the crystalline phase and determine lattice parameters. | Powdered samples are analyzed using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα). The diffraction pattern is recorded over a 2θ range (e.g., 20-80°) and compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the phases present.[8][10] |

| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | To determine the elemental composition (Cu/S ratio). | Typically performed within a Scanning Electron Microscope (SEM). An electron beam excites the sample, causing the emission of characteristic X-rays. The energy of these X-rays is used to identify the elements and their relative abundance, thus providing the stoichiometry.[11] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and oxidation states of Cu and S. | The sample surface is irradiated with X-rays, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical state. High-resolution scans of the Cu 2p and S 2p regions are analyzed.[12] |

| Differential Scanning Calorimetry (DSC) | To measure the temperatures and enthalpies of phase transitions. | A small amount of the sample is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is compared to a reference. Endothermic or exothermic peaks in the heat flow signal correspond to phase transitions, allowing for the precise determination of their temperatures.[5] |

By carefully controlling the synthesis conditions and employing rigorous characterization, the properties of copper sulfide can be tailored for specific high-technology applications.

References

- 1. arxiv.org [arxiv.org]

- 2. osti.gov [osti.gov]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

"synthesis and properties of Copper(I) sulfide quantum dots"

An In-depth Technical Guide to the Synthesis and Properties of Copper(I) Sulfide (B99878) Quantum Dots

Introduction

Copper(I) sulfide (Cu₂S), a p-type semiconductor, has garnered significant attention in the form of quantum dots (QDs) due to its low toxicity, earth-abundant constituents, and unique optoelectronic properties.[1][2] Unlike traditional quantum dots composed of heavy metals like cadmium or lead, Cu₂S QDs offer a more biocompatible alternative, making them highly promising for biomedical applications, including bioimaging, sensing, and theranostics.[1][3] Their properties, such as a size-tunable band gap and near-infrared (NIR) fluorescence, are particularly advantageous for in-vivo applications. This guide provides a comprehensive overview of the synthesis methodologies and key properties of Cu₂S QDs for researchers, scientists, and professionals in drug development.

Synthesis Methodologies

The properties of Cu₂S QDs are intrinsically linked to their synthesis method. The choice of precursors, stabilizing ligands, temperature, and reaction time dictates the final size, crystal structure, and optical characteristics of the nanocrystals. Several methods have been developed, with aqueous-phase and microwave-assisted syntheses being prominent for their simplicity and environmental friendliness.

Aqueous Phase Synthesis

Aqueous synthesis is a common method for producing water-stable Cu₂S QDs, which is crucial for biological applications. This approach typically involves the reaction of a copper salt with a sulfur source in water, stabilized by a capping ligand. The choice of stabilizer is critical as it influences particle size, crystal phase, and colloidal stability.[4]

Experimental Protocol: Aqueous Synthesis of Cu₂S QDs with Glutathione (B108866) (GSH) Stabilizer

This protocol is adapted from the procedure described by Wang et al.[4]

Materials:

-

Copper(I) chloride (CuCl, 99.999%)

-

Sodium sulfide (Na₂S, 99.99%)

-

Glutathione (GSH, 97%)

-

Sodium hydroxide (B78521) (NaOH)

-

Ultrapure water

-

Nitrogen gas (99.99%)

Procedure:

-

Add 100 mL of ultrapure water to a 150 mL three-neck flask. Deaerate the water by bubbling with nitrogen gas for 30 minutes under magnetic stirring.

-

Heat the water to 90 °C.

-

Inject 614.56 mg (2 mmol) of Glutathione (GSH) into the flask and stir while continuously purging with nitrogen for 10 minutes.

-

Add 99 mg (1 mmol) of Copper(I) chloride powder to the flask under positive nitrogen pressure.

-

Allow the mixture to reflux for 1 hour at 90 °C.

-

Adjust the pH of the resulting emulsion to 10.0 by adding a 0.5 M solution of NaOH. The solution should become clear and transparent.

-

Separately, dissolve 59.55 mg (0.25 mmol) of sodium sulfide in 3 mL of ultrapure water to prepare the sulfur precursor solution.

-

After 5 minutes, inject the sodium sulfide solution into the reaction mixture all at once.

-

The solution will turn light brown, indicating the initial formation of Cu₂S QDs. The color will gradually deepen to dark brown within 10 minutes as the nanocrystals grow.[4]

-

The resulting Cu₂S QDs can be purified by precipitation with ethanol (B145695) followed by centrifugation.

Caption: Workflow for the aqueous synthesis of Cu₂S quantum dots.

Microwave-Assisted Synthesis

Microwave-assisted methods offer a rapid and energy-efficient route to synthesize high-quality nanocrystals.[5][6] The volumetric heating provided by microwave irradiation leads to fast reaction rates and can produce QDs with narrow size distributions.[6]

Experimental Protocol: Microwave-Assisted Synthesis of Cu₂S Nanocrystals

This protocol is a general representation adapted from methodologies described for copper sulfide nanocrystals.[5][7]

Materials:

-

Copper(II) acetylacetonate (B107027) (Cu(acac)₂)

-

Elemental sulfur (S)

-

Oleylamine (technical grade)

-

Ethanol (for purification)

Procedure:

-

In a 25 mL round-bottom flask, prepare a solution of 33 mg (0.125 mmol) of copper(II) acetylacetonate in 10 mL of oleylamine. Gentle heating may be required to fully dissolve the precursor.

-

To this solution, add 4 mg (0.125 mmol) of elemental sulfur.

-

Seal the flask and alternately purge with vacuum and nitrogen to remove oxygen.

-

Place the flask in a microwave synthesizer with stirring.

-

Irradiate the mixture at 150 W for a designated time (e.g., 5-15 minutes) to control nanocrystal growth.

-

After irradiation, rapidly cool the resulting solution to room temperature.

-

Add ethanol to precipitate the Cu₂S nanocrystals.

-

Collect the particles by centrifugation at 10,000 RPM for 10 minutes.[7]

Properties of this compound Quantum Dots

The physicochemical properties of Cu₂S QDs are highly dependent on their synthesis conditions. Key parameters include the choice of stabilizing ligand, particle size, and crystal structure, which collectively determine the optical and electronic behavior.

Structural Properties

The crystal structure of Cu₂S QDs can be influenced by the choice of stabilizer ligand during aqueous synthesis. For instance, using thioglycolic acid (TGA) or mercaptopropionic acid (MPA) tends to result in a digenite or general copper sulfide crystal phase, whereas glutathione (GSH) can lead to a covellite phase.[4] This structural variation is critical as it directly impacts the electronic band structure and resulting optical properties.

Optical Properties

Cu₂S QDs typically exhibit broad absorption spectra in the UV-Vis region and photoluminescence (PL) in the visible to near-infrared (NIR) range. The band gap is size-dependent, a characteristic feature of quantum confinement. Smaller QDs have a larger band gap, leading to a blue shift in their absorption and emission spectra.[4] For instance, Cu₂S QDs synthesized with different stabilizers show varied optical properties, as detailed in the table below.

Caption: Relationship between stabilizer choice and final QD properties.

Table 1: Properties of Cu₂S QDs with Different Stabilizing Ligands

| Stabilizer | Average Diameter (nm) | Crystal Phase | Absorption Peak (nm) | Emission Peak (nm) | Band Gap (eV) | Reference |

|---|---|---|---|---|---|---|

| Glutathione (GSH) | ~3.1 | Covellite | ~450 | ~770 | 2.24 | [4] |

| Mercaptopropionic Acid (MPA) | ~4.2 | Copper Sulfide | ~460 | ~770 | 2.21 | [4] |

| Thioglycolic Acid (TGA) | ~5.8 | Digenite | ~475 | ~770 | 2.18 | [4] |

| L-cysteine (B1669680) | ~9.0 | Not specified | Broad | Red Emission | Not specified |[8] |

Note: Band gap values are often estimated from absorption spectra and can vary.

Applications in Research and Drug Development

The favorable properties of Cu₂S QDs make them excellent candidates for various biomedical applications.

-

Bioimaging: Their fluorescence in the NIR region is highly desirable for in-vivo imaging, as light in this window can penetrate deeper into biological tissues with minimal interference from autofluorescence.[1]

-

Sensing: The high surface area and functionalizable surface of Cu₂S QDs allow for their use as sensitive detection probes. For example, L-cysteine functionalized Cu₂S QDs have been developed into an aptasensor for detecting arsenic(III).[8]

-

Theranostics: Combining therapeutic and diagnostic functions, Cu₂S QDs can be used for simultaneous imaging and therapy. Their ability to generate heat upon NIR light irradiation (photothermal effect) can be exploited for photothermal therapy (PTT) to ablate cancer cells.

-

Drug Delivery: The surface of Cu₂S QDs can be conjugated with drugs, targeting ligands, and polymers. These functionalized nanoparticles can act as carriers to deliver therapeutic payloads specifically to diseased cells, which can be tracked in real-time via the QD's fluorescence.[1]

Conclusion

This compound quantum dots represent a versatile and promising class of nanomaterials. Their low toxicity, coupled with tunable optical properties in the near-infrared, positions them as a superior alternative to traditional heavy-metal-based QDs for biomedical research and development. The ability to control their final properties through straightforward synthesis methods like aqueous-phase and microwave-assisted routes allows for the tailoring of these nanoparticles for specific applications in bioimaging, diagnostics, and targeted drug delivery. Further research into optimizing their photoluminescence quantum yield and long-term stability in physiological environments will continue to expand their potential in clinical and pharmaceutical sciences.

References

- 1. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Two-phase microwave-assisted synthesis of Cu2S nanocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 7. rsc.org [rsc.org]

- 8. Aqueous synthesis of red fluorescent l-cysteine functionalized Cu2S quantum dots with potential application as an As(iii) aptasensor - RSC Advances (RSC Publishing) [pubs.rsc.org]

"distinguishing between chalcocite and djurleite phases of Copper(I) sulfide"

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of copper(I) sulfide (B99878) phases is critical in various scientific fields, from materials science to geology. Among the numerous copper sulfide minerals, chalcocite (Cu₂S) and djurleite (Cu₃₁S₁₆) are two closely related phases that are notoriously difficult to distinguish due to their similar physical and optical properties.[1][2] This technical guide provides a comprehensive overview of the key distinguishing features of chalcocite and djurleite, detailed experimental protocols for their differentiation, and a summary of their quantitative properties.

Fundamental Properties and Distinctions

Chalcocite and djurleite are both copper-rich sulfides that often coexist and can transform into one another.[2][3] Their primary distinctions lie in their crystal structure and precise stoichiometry. Low chalcocite, the stable form at room temperature, is monoclinic with a composition very close to Cu₂S.[4] Djurleite is also monoclinic but has a slightly lower copper-to-sulfur ratio, with a formula of Cu₃₁S₁₆ (approximately Cu₁.₉₄S).[3][5] This subtle difference in composition leads to distinct crystal structures, which is the most reliable basis for their differentiation.

Upon heating, both low chalcocite and djurleite undergo phase transitions to the disordered hexagonal high chalcocite phase. However, these transitions occur at different temperatures, providing a thermal method for their distinction. Low chalcocite transforms to high chalcocite at approximately 103.5°C, while djurleite transforms at a lower temperature of around 93°C.[4]

Comparative Summary of Physical and Crystallographic Properties

The following table summarizes the key quantitative data for low chalcocite and djurleite, facilitating a direct comparison of their fundamental properties.

| Property | Low Chalcocite | Djurleite |

| Chemical Formula | Cu₂S | Cu₃₁S₁₆ (~Cu₁.₉₄S) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c or Pc | P2₁/n |

| Unit Cell Parameters | a ≈ 15.25 Å, b ≈ 11.88 Å, c ≈ 13.49 Å, β ≈ 116.35° | a ≈ 26.90 Å, b ≈ 15.75 Å, c ≈ 13.57 Å, β ≈ 90.13° |

| Phase Transition T | ~103.5°C (to high chalcocite) | ~93°C (to high chalcocite) |

| Calculated Density | ~5.80 g/cm³ | ~5.75 g/cm³ |

| Mohs Hardness | 2.5 - 3 | 2.5 - 3 |

Experimental Protocols for Differentiation

The most definitive method for distinguishing between chalcocite and djurleite is X-ray diffraction (XRD).[1] Raman spectroscopy and thermal analysis (Differential Scanning Calorimetry/Thermogravimetric Analysis) also provide valuable complementary information.

X-ray Diffraction (XRD)

Powder XRD is the primary technique for identifying chalcocite and djurleite due to their distinct crystal structures, which result in unique diffraction patterns.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Carefully grind the sample to a fine, homogeneous powder using an agate mortar and pestle. Avoid excessive grinding, as this can induce phase transformations.[3]

-

The powdered sample should be packed into a standard XRD sample holder, ensuring a flat, smooth surface level with the holder's top.

-

-

Instrument Parameters (Typical):

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: 40-45 kV and 30-40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.01° to 0.02°

-

Scan Speed/Time per Step: 1 to 5 seconds

-

-

Data Analysis:

-

The resulting diffraction pattern should be compared with standard diffraction patterns for low chalcocite (e.g., JCPDS #00-029-0578) and djurleite (e.g., JCPDS #00-023-0959).

-

For quantitative analysis of mixed phases, Rietveld refinement of the powder diffraction data can be performed.

-

Comparative XRD Data:

The following table presents a selection of the most intense and characteristic diffraction peaks for low chalcocite and djurleite, which are crucial for their identification.

| Low Chalcocite (JCPDS #00-029-0578) | Djurleite (JCPDS #00-023-0959) |

| d-spacing (Å) | Intensity (%) |

| 3.38 | 50 |

| 3.23 | 50 |

| 3.05 | 70 |

| 2.89 | 40 |

| 2.43 | 60 |

| 2.39 | 100 |

| 1.96 | 80 |

| 1.87 | 70 |

Raman Spectroscopy

Raman spectroscopy can be a rapid, non-destructive technique to differentiate between chalcocite and djurleite, although the spectral differences can be subtle.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

A small, representative portion of the sample is placed on a microscope slide. For micro-Raman analysis, a polished surface can be used to target specific grains.

-

-

Instrument Parameters (Typical):

-

Laser Wavelength: 514.5 nm, 532 nm, or 633 nm

-

Laser Power: Kept low (e.g., < 1 mW at the sample) to avoid laser-induced phase transformations.

-

Objective: 50x or 100x

-

Acquisition Time: 10 to 60 seconds, with multiple accumulations to improve signal-to-noise ratio.

-

-

Data Analysis:

-

The primary distinguishing feature is a broad Raman band that is shifted between the two phases. For djurleite, this band is typically observed around 294 cm⁻¹, while for chalcocite, it appears at a slightly higher wavenumber, around 300 cm⁻¹.[6]

-

Comparative Raman Data:

| Phase | Characteristic Raman Peak(s) | Notes |

| Low Chalcocite | Broad band around 300 cm⁻¹ | The spectrum of Cu₂S can be weak and broad.[7] |

| Djurleite | Broad band around 294 cm⁻¹ | The peak is shifted to a lower wavenumber compared to chalcocite.[6] |

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to identify the characteristic phase transition temperatures of chalcocite and djurleite.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

-

Instrument Parameters (Typical):

-

Atmosphere: Inert (e.g., nitrogen or argon) to prevent oxidation.

-

Heating Rate: 5 to 20 °C/min.

-

Temperature Range: Typically from room temperature to at least 150°C to encompass both phase transitions.

-

-

Data Analysis:

-

The DSC curve will show an endothermic peak corresponding to the phase transition from the low-temperature monoclinic phase to the high-temperature hexagonal phase.

-

The onset temperature of this peak is indicative of the phase present: ~93°C for djurleite and ~103.5°C for low chalcocite.[4]

-

The TGA curve should show no significant mass loss in an inert atmosphere during these transitions.

-

Structural and Phase Relationships

The crystal structures of low chalcocite and djurleite are both based on a distorted hexagonal close-packed sulfur sublattice, with copper atoms occupying various interstitial sites. The subtle differences in their structures give rise to their distinct properties.

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. EMPA, XRD, and Raman Characterization of Ag-Bearing Djurleite from the Lubin Mine, Lower Silesia, Poland [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. rruff.net [rruff.net]

- 5. Djurleite - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. electrochem.org [electrochem.org]

"Copper(I) sulfide optical properties in the near-infrared region"

A Technical Guide to the Near-Infrared Optical Properties of Copper(I) Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Copper(I) sulfide (Cu₂S) in the near-infrared (NIR) region. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of this material in areas such as photothermal therapy, bioimaging, and sensing.

Introduction to this compound

This compound, also known as chalcocite, is a p-type semiconductor with a range of stoichiometric variations (Cu₂₋ₓS, where 0 ≤ x < 1) that exhibit unique and tunable optical and electronic properties.[1] Of particular interest are its characteristics in the near-infrared (NIR) spectrum, a range that offers significant advantages for biomedical applications due to the reduced scattering and absorption by biological tissues, often referred to as the "biological window." The ability of Cu₂S to absorb and convert NIR light into heat makes it a promising candidate for photothermal therapies.[2][3]

Optical Properties in the Near-Infrared Region

The optical properties of Cu₂S in the NIR region are dominated by several key phenomena, including strong absorption, localized surface plasmon resonance (LSPR), and photoluminescence. These properties are highly dependent on the material's stoichiometry, size, and morphology.

Absorption and Localized Surface Plasmon Resonance (LSPR)

Copper sulfide nanoparticles exhibit a characteristic localized surface plasmon resonance in the NIR range, typically between 700 to 2500 nm.[1][4] This LSPR is attributed to the collective oscillation of free holes in the valence band.[1] The position and intensity of the LSPR peak can be tuned by altering the stoichiometry of the material; a decrease in the copper-to-sulfur ratio leads to an increase in the number of free holes, causing a red-shift of the plasmon resonance to longer wavelengths.[4]

The NIR absorption of copper sulfide nanostructures is also influenced by d-d transitions of Cu²⁺ ions.[5][6] This absorption is a key factor in the material's photothermal conversion capabilities, where absorbed light energy is efficiently converted into heat.[7]

Band Gap

The optical band gap of Cu₂S is a critical parameter influencing its electronic and optical behavior. For bulk Cu₂S, the direct band gap is approximately 1.2 eV.[8] However, for nanocrystalline thin films and nanoparticles, the band gap can vary significantly. For instance, the direct and indirect band gaps for Cu₂S thin films have been reported in the ranges of 2.61-2.67 eV and 1.40-1.44 eV, respectively.[9] Doping Cu₂S thin films with elements like bismuth can decrease the optical band gap, for example, from 2.25 eV to 2.0 eV.[10] The tunability of the band gap allows for the tailoring of its optical properties for specific applications.[11]

Photoluminescence

This compound nanocrystals can also exhibit photoluminescence (PL) in the NIR region. A typical PL spectrum shows a single peak centered around 1.32 eV, which is close to the bulk band gap value of 1.21 eV.[12] The PL quantum efficiency can be significantly enhanced by overgrowing the Cu₂S nanocrystals with a shell of another semiconductor material like CdS or ZnS.[13]

Quantitative Optical Data

The following tables summarize key quantitative optical properties of this compound in the NIR region as reported in the literature.

| Property | Value / Range | Wavelength Range (nm) | Material Form | Reference(s) |

| LSPR Peak Position | 700 - 2500 nm | NIR | Nanoparticles | [1][4] |

| LSPR Peak (in CCl₄) | 1280 nm | NIR | Nanoparticles | [4] |

| LSPR Peak (on Quartz) | 1380 nm | NIR | Nanoparticles | [4] |

| Absorption Coefficient (α) | > 10⁴ cm⁻¹ | 300 - 1100 nm | Thin Films | [10] |

| Direct Band Gap (Eg) | 1.2 eV | - | Bulk (α-Cu₂S) | [8] |

| Direct Band Gap (Eg) | 2.61 - 2.67 eV | - | Thin Films | [9] |

| Indirect Band Gap (Eg) | 1.40 - 1.44 eV | - | Thin Films | [9] |

| Band Gap (Eg) | 2.25 eV (undoped) | - | Thin Films | [10] |

| Band Gap (Eg) | 2.0 eV (3% Bi-doped) | - | Thin Films | [10] |

| Photoluminescence Peak | 1.32 eV (939 nm) | NIR | Nanocrystals | [12] |

Experimental Protocols

The characterization of the NIR optical properties of Cu₂S involves several key experimental techniques.

Synthesis of this compound Nanostructures

Various methods are employed for the synthesis of Cu₂S nanostructures, including hydrothermal, solvothermal, and microwave irradiation techniques.[5] A common approach involves the reaction of a copper precursor (e.g., copper chloride) with a sulfur source (e.g., sodium sulfide or thiourea) in a solvent.[5][14] The size, shape, and stoichiometry of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, time, and precursor concentrations.[5][15]

Example Protocol: Microwave-Assisted Synthesis [5]

-

Precursor Preparation: Prepare aqueous solutions of copper chloride (CuCl₂) and sodium sulfide (Na₂S).

-

Reaction Mixture: Mix the precursor solutions in a suitable solvent, such as ethylene (B1197577) glycol.

-

Microwave Irradiation: Subject the mixture to microwave irradiation (e.g., 180 W) for a short duration (e.g., 20 minutes).

-

Purification: Centrifuge the resulting suspension to collect the Cu₂S nanoparticles, followed by washing with ethanol (B145695) and water to remove unreacted precursors and byproducts.

-

Drying: Dry the purified nanoparticles under vacuum.

Optical Characterization

UV-Vis-NIR Spectroscopy: This is the primary technique used to measure the absorption and transmission spectra of Cu₂S materials.

-

Sample Preparation: Disperse the synthesized Cu₂S nanoparticles in a suitable solvent (e.g., carbon tetrachloride or chloroform) or use thin films deposited on a transparent substrate (e.g., quartz or glass).[4][12]

-

Measurement: Record the absorbance or transmittance spectrum over the desired wavelength range (typically 300-2500 nm) using a spectrophotometer.

-

Data Analysis:

-

Identify the LSPR peak from the absorption spectrum.

-

Calculate the absorption coefficient (α) from the absorbance (A) and film thickness (t) using the formula: α = 2.303 * A / t.

-

Determine the optical band gap (Eg) by plotting (αhν)² versus photon energy (hν) and extrapolating the linear portion of the curve to the energy axis (for a direct band gap).

-

Photoluminescence Spectroscopy: This technique is used to measure the emission properties of the material.

-

Excitation: Excite the sample with a light source of appropriate wavelength (e.g., a laser).

-

Detection: Collect the emitted light using a spectrometer equipped with a suitable detector (e.g., an InGaAs detector for the NIR range).[12]

-

Analysis: Analyze the resulting spectrum to determine the peak emission wavelength and photoluminescence intensity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the NIR optical properties of this compound.

Caption: Mechanism of LSPR in a Cu₂S nanoparticle.

Caption: Experimental workflow for Cu₂S synthesis and characterization.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. books.rsc.org [books.rsc.org]

- 3. Copper sulfide nanoparticles for photothermal ablation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Copper sulfide nanostructures: synthesis and biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08414C [pubs.rsc.org]

- 6. Synthesis and Biomedical Applications of Copper Sulfide Nanoparticles: From Sensors to Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasmonic and Photothermal Effects of CuS Nanoparticles Biosynthesized from Acid Mine Drainage with Potential Drug Delivery Applications [mdpi.com]

- 8. chalcogen.ro [chalcogen.ro]

- 9. researchgate.net [researchgate.net]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. Green synthesis of Cu2S using garlic-derived sulfur: structural, morphological, optical, electrical, and photoresponse characterization with potential for thermoelectric applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. repository.qu.edu.iq [repository.qu.edu.iq]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Electrical Conductivity of Copper(I) Sulfide Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrical conductivity of various copper(I) sulfide (B99878) (Cu₂S) phases. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the electrical properties of these materials for applications ranging from biosensors to therapeutic delivery systems. This document consolidates quantitative data, details experimental methodologies for conductivity measurements, and illustrates the key relationships between the material's stoichiometry, crystal structure, and electrical behavior.

Introduction to Copper(I) Sulfide Phases

This compound is a p-type semiconductor with a rich variety of crystalline phases, each exhibiting distinct electrical properties.[1][2][3] The stoichiometry of copper sulfide can vary significantly, leading to the formation of several stable and metastable phases.[1] The most common and well-studied phases include chalcocite (Cu₂S), djurleite (Cu₃₁S₁₆), digenite (Cu₉S₅), and anilite (Cu₇S₄), as well as the copper-deficient covellite (CuS).[1][4] The electrical conductivity of these materials is highly sensitive to their phase composition, stoichiometry, and temperature, making a thorough understanding of these relationships critical for their application.[1][5]

Quantitative Electrical Conductivity Data

The electrical conductivity of this compound phases spans several orders of magnitude, influenced primarily by the copper-to-sulfur ratio and the specific crystal structure. The presence of copper vacancies in the crystal lattice creates holes, which are the majority charge carriers, leading to p-type conductivity.[3][6] As the copper deficiency increases (i.e., the value of 'x' in CuₓS decreases), the concentration of these charge carriers generally increases, resulting in higher electrical conductivity.[5]

Below is a summary of reported electrical conductivity and resistivity values for various this compound phases.

| Phase | Formula | Stoichiometry (x in CuₓS) | Electrical Conductivity (S/m) | Electrical Resistivity (Ω·cm) | Temperature (°C) | Notes |

| Chalcocite | Cu₂S | ~2.0 | 0.07 - 5200[5] | ~1.9 x 10⁻² - 14.3 | 20 - 220 | Conductivity is highly dependent on purity and stoichiometry.[5] |

| ~2.0 | ~1800[4] | ~5.6 x 10⁻² | Room Temperature | For a pure chalcocite aggregate.[4] | ||

| Djurleite | Cu₃₁S₁₆ | ~1.94 - 1.97 | Stated to be one order of magnitude greater than chalcocite.[4] | 4.7 x 10⁻³ - 17.4[7] | Room Temperature | Resistivity values obtained for thin films.[7] |

| Digenite | Cu₉S₅ | ~1.8 | Stated to be two orders of magnitude greater than chalcocite.[4] | - | Room Temperature | |

| Cu₁.₈S | 1.8 | Up to 2.4 x 10⁵ (2400 Ω⁻¹cm⁻¹)[5] | ~4.2 x 10⁻⁴ | 20 | High conductivity due to significant copper deficiency.[5] | |

| Anilite | Cu₇S₄ | 1.75 | - | - | - | |

| Covellite | CuS | 1.0 | > 1,000,000[4] | < 1 x 10⁻⁶ | Room Temperature | Exhibits metallic-like conductivity.[4][8] |

| 1.0 | ~10⁵ (10³ S·cm⁻¹)[9] | ~1 x 10⁻³ | Room Temperature |

Note: The conversion between S/m and S/cm is 1 S/m = 0.01 S/cm, and between Ω·m and Ω·cm is 1 Ω·m = 100 Ω·cm.

Phase Transitions and Their Impact on Conductivity

This compound undergoes several temperature-induced phase transitions, which are accompanied by abrupt changes in electrical conductivity.[5][10]

-

γ- to β-Chalcocite Transition: Stoichiometric Cu₂S (γ-chalcocite, monoclinic) transforms to the β-phase (hexagonal) at around 104 °C.[5][10] This transition is associated with a sharp decrease in electronic conductivity.[5] The β-phase is a superionic conductor, meaning it has high ionic conductivity due to mobile copper ions, but lower electronic conductivity.[5][6]

-

β- to α-Chalcocite Transition: At approximately 470 °C, β-chalcocite transforms into the α-phase (cubic).[5]

-

Other Phase Transitions: Digenite (Cu₁.₈S) and djurleite (Cu₁.₉₆S) also exhibit phase transitions at around 90 °C and 93 °C, respectively.[5]

The following diagram illustrates the relationship between stoichiometry, common phases, and their general electrical conductivity characteristics.

Caption: Relationship between stoichiometry, phase, and conductivity.

Experimental Protocols

Accurate and reproducible measurement of electrical conductivity is paramount for characterizing this compound materials. The following sections outline a generalized protocol for the synthesis of copper sulfide thin films and the subsequent measurement of their electrical properties using the four-point probe and Van der Pauw methods.

Synthesis of Copper Sulfide Thin Films by Chemical Bath Deposition (CBD)

This protocol describes a common method for synthesizing CuS thin films. The specific phase obtained can be controlled by adjusting precursor concentrations, temperature, and pH.

Materials:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Thiourea (SC(NH₂)₂)

-

Tartaric Acid (C₄H₆O₆)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized (DI) water

-

Glass substrates

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass substrates by soaking them in a cleaning solution (e.g., chromic acid) for 24 hours, followed by rinsing with DI water and ethanol. Dry the substrates in a clean, dust-free environment.

-

Precursor Solution Preparation:

-

Prepare aqueous solutions of CuSO₄, SC(NH₂)₂, and C₄H₆O₆ at the desired molar concentrations (e.g., 0.1 M).

-

In a beaker, mix the CuSO₄ and C₄H₆O₆ solutions. Tartaric acid acts as a complexing agent.

-

Slowly add the SC(NH₂)₂ solution to the mixture while stirring continuously.

-

Adjust the pH of the solution to an alkaline value (e.g., pH 11) using ammonia solution.

-

-

Film Deposition:

-

Immerse the cleaned glass substrates vertically in the precursor solution.

-

Maintain the temperature of the chemical bath at a constant value (e.g., 80 °C) for a specific duration (e.g., 20 minutes).

-

After the deposition time, remove the substrates from the bath, rinse them thoroughly with DI water to remove any loosely adhered particles, and dry them in air.

-

Electrical Conductivity Measurement

The four-point probe and Van der Pauw methods are standard techniques for measuring the sheet resistance of thin films, from which electrical conductivity can be calculated. These methods are preferred as they eliminate the influence of contact resistance.

Instrumentation:

-

Four-point probe setup or Van der Pauw measurement system

-

Source meter unit (SMU) or a combination of a constant current source and a high-impedance voltmeter

-

Sample holder with temperature control

4.2.1. Four-Point Probe Method Protocol

-

Sample Preparation: Place the copper sulfide thin film on the sample stage.

-

Probe Contact: Gently lower the four equally spaced probes onto the surface of the film, ensuring good electrical contact.

-

Measurement:

-

Apply a constant DC current (I) through the two outer probes.

-

Measure the voltage (V) across the two inner probes using a high-impedance voltmeter.

-

-

Calculation of Sheet Resistance (Rₛ): For a thin film with thickness much smaller than the probe spacing, the sheet resistance is given by: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

-

Calculation of Electrical Resistivity (ρ): If the film thickness (t) is known, the electrical resistivity can be calculated as: ρ = Rₛ * t

-

Calculation of Electrical Conductivity (σ): The electrical conductivity is the reciprocal of the resistivity: σ = 1 / ρ

4.2.2. Van der Pauw Method Protocol

This method is particularly useful for arbitrarily shaped samples.

-

Sample Preparation: Prepare a thin, flat sample of uniform thickness with four small ohmic contacts placed on its periphery.

-

Resistance Measurements:

-

Measure the resistance R_AB,CD by applying a current through contacts A and B and measuring the voltage between contacts C and D.

-

Measure the resistance R_BC,DA by applying a current through contacts B and C and measuring the voltage between contacts A and D.

-

-

Calculation of Sheet Resistance (Rₛ): The sheet resistance is determined by solving the Van der Pauw equation: exp(-π * R_AB,CD / Rₛ) + exp(-π * R_BC,DA / Rₛ) = 1

-

Calculation of Resistivity and Conductivity: Follow steps 5 and 6 from the four-point probe method.

The following diagram outlines the general workflow for the synthesis and characterization of copper sulfide thin films.

Caption: Experimental workflow for synthesis and measurement.

Conclusion

The electrical conductivity of this compound is a complex property that is intrinsically linked to its phase composition and stoichiometry. The wide range of conductivity values, from semiconducting in copper-rich phases like chalcocite to metallic-like in copper-deficient phases like covellite, makes these materials highly tunable for various applications. Understanding the phase transitions and their profound effect on electrical properties is crucial for designing and fabricating devices with desired performance characteristics. The experimental protocols outlined in this guide provide a foundation for the reliable synthesis and characterization of this compound materials, enabling further research and development in fields where precise control of electrical properties is essential.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of ultralong copper sulfide nanowires and their electrical properties - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. universitywafer.com [universitywafer.com]

- 5. linseis.com [linseis.com]

- 6. tek.com [tek.com]

- 7. webbut.unitbv.ro [webbut.unitbv.ro]

- 8. eminewmaterial.com [eminewmaterial.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. mdpi.com [mdpi.com]

"thermoelectric properties of non-stoichiometric Copper(I) sulfide"

An In-depth Technical Guide to the Thermoelectric Properties of Non-Stoichiometric Copper(I) Sulfide (B99878)

Introduction: The Promise of Copper Sulfide

Copper(I) sulfide (Cu₂S) and its non-stoichiometric variants (Cu₂-ₓS) have emerged as highly promising thermoelectric materials for mid-to-high temperature applications (373 K to 973 K). Composed of earth-abundant and non-toxic elements, they present a viable alternative to traditional thermoelectric materials that often contain rare or toxic elements like tellurium.[1] The exceptional thermoelectric properties of copper sulfides stem from a unique combination of characteristics, often described by the "phonon-liquid electron-crystal" (PLEC) concept. This model posits a material with a rigid crystal sublattice for efficient electron transport (electron-crystal) and a disordered, liquid-like sublattice of mobile copper ions that strongly scatters phonons, resulting in intrinsically low thermal conductivity (phonon-liquid).[2]